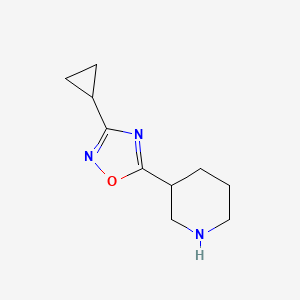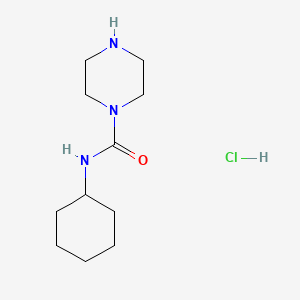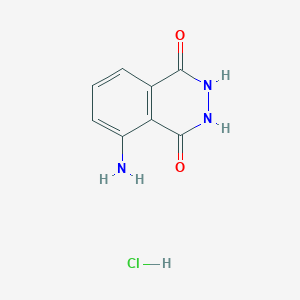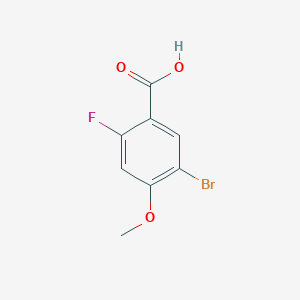
3-(3-环丙基-1,2,4-恶二唑-5-基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a derivative of the 1,2,4-oxadiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with the 1,2,4-oxadiazole moiety have been studied for their potential biological activities, including antiproliferative properties and enzyme inhibition .
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds involves multiple steps, starting from organic acids which are converted into esters, then to hydrazides, and finally to the desired oxadiazole derivatives. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . This suggests that a similar approach could be used for synthesizing the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their biological activity. Studies on related compounds have shown that different polymorphic forms can exist, which differ in their molecular and crystal structures. For example, two polymorphic forms of a dipharmacophore compound were studied, showing differences in their molecular conformations and crystal packing motifs . These findings highlight the importance of molecular conformation and intermolecular interactions in the stability and properties of such compounds.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by their functional groups and molecular structure. The papers provided do not detail specific chemical reactions for the compound , but they do describe the reactivity of similar compounds. For instance, 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole was reacted with different amines to yield various substituted oxadiazoles . This indicates that the 1,2,4-oxadiazole moiety can participate in nucleophilic substitution reactions, which could be relevant for the synthesis and further functionalization of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their polymorphic forms, which can affect their density, lattice energy, and stability. For example, the triclinic and orthorhombic polymorphs of a related compound showed significant differences in these properties, with the triclinic form being more stable due to its higher density and lower lattice energy . Such insights are valuable for understanding the behavior of these compounds under different conditions and for optimizing their synthesis and storage.
科学研究应用
抗感染剂
1,2,4-恶二唑类化合物,包括“3-(3-环丙基-1,2,4-恶二唑-5-基)哌啶”,已被合成用作抗感染剂,具有抗菌、抗病毒和抗利什曼原虫活性 . 它们具有结构-活性关系 (SAR) 和活性潜力 .
抗锥虫活性
该化合物可能用于对抗克氏锥虫,这种寄生虫会导致美洲锥虫病 . 通过分子对接研究了合成化合物对克氏锥虫半胱氨酸蛋白酶克氏锥虫蛋白酶的作用机制 .
抗菌剂
抗生素和抗感染剂的疗效稀缺,以及微生物复杂的基因组结构,导致了微生物的耐药性,导致目前使用的治疗方案无效 . 1,2,4-恶二唑类化合物可能对抗这些耐药微生物 .
抗病毒剂
1,2,4-恶二唑类化合物已被证明具有抗病毒特性,这可能应用于“3-(3-环丙基-1,2,4-恶二唑-5-基)哌啶” .
抗利什曼原虫剂
利什曼病是由利什曼原虫属寄生虫引起的疾病。 1,2,4-恶二唑类化合物已被合成用作抗利什曼原虫剂 .
抗癌剂
1,2,4-恶二唑类化合物已被证明具有抗癌特性 . 这可能应用于“3-(3-环丙基-1,2,4-恶二唑-5-基)哌啶”。
作用机制
Target of Action
The primary target of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system .
Mode of Action
The compound acts as a functionally selective M1 partial agonist . This means it binds to the M1 receptor and partially activates it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . The cyclopropyl group is in conjugation with the oxadiazole C-N bond, which may influence its binding affinity and selectivity .
生化分析
Biochemical Properties
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is involved in the biosynthesis of cell wall components in bacteria . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to act as a partial agonist with antagonist properties in muscarinic receptor assays, affecting cell signaling pathways associated with these receptors . Furthermore, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound binds to the active site of decaprenylphosphoryl-β-D-ribose 2′-oxidase, inhibiting its activity and disrupting the biosynthesis of essential cell wall components . Additionally, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine may act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression can also result from the compound’s interaction with transcriptional regulators.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various experimental conditions, with minimal degradation over time . Long-term exposure to 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes. These findings highlight the compound’s potential for use in extended biochemical studies and applications.
Dosage Effects in Animal Models
The effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and cellular processes . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function. Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized without inducing toxicity.
Metabolic Pathways
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels. Understanding these pathways is critical for optimizing the compound’s use in biochemical applications.
Transport and Distribution
The transport and distribution of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects. Additionally, the compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a key determinant of its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical impact. Understanding the subcellular distribution of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
属性
IUPAC Name |
3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZOLMMFDCERU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)






